molecular formula C20H28O3 B12380693 Clavirolide L

Clavirolide L

Cat. No.: B12380693
M. Wt: 316.4 g/mol
InChI Key: SZYRDTBIDUQRMW-KUWPMKQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavirolide L is a dolabellane-type diterpenoid isolated from the soft coral Clavularia viridis. This compound is notable for its unique structural characteristics, including a 1,11- and 3,5-fused tricyclic tetradecane scaffold. This compound has garnered significant attention due to its potent inhibition against HIV-1 without inhibiting the reverse transcriptase enzyme .

Chemical Reactions Analysis

Types of Reactions: Clavirolide L undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can be used to replace certain functional groups with others, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Clavirolide L has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Clavirolide L is unique due to its specific tricyclic tetradecane scaffold and its ability to inhibit HIV-1 without affecting the reverse transcriptase enzyme. This distinct mechanism of action sets it apart from other similar compounds, making it a valuable subject for further research .

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,3S,4S,5R,8S,10R,17S)-1,4,8,13-tetramethyl-11-oxatetracyclo[8.6.1.03,5.014,17]heptadec-13-ene-6,12-dione

InChI

InChI=1S/C20H28O3/c1-10-7-15(21)17-11(2)14(17)9-20(4)6-5-13-12(3)19(22)23-16(8-10)18(13)20/h10-11,14,16-18H,5-9H2,1-4H3/t10-,11+,14+,16-,17-,18+,20+/m1/s1

InChI Key

SZYRDTBIDUQRMW-KUWPMKQLSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]3C(=C(C(=O)O2)C)CC[C@]3(C[C@H]4[C@@H]([C@H]4C(=O)C1)C)C

Canonical SMILES

CC1CC2C3C(=C(C(=O)O2)C)CCC3(CC4C(C4C(=O)C1)C)C

Origin of Product

United States

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